molecular formula C13H19N3O3 B1524763 tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate CAS No. 220648-78-2

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate

Cat. No. B1524763
M. Wt: 265.31 g/mol
InChI Key: QDVBCHJDHLYNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl {[4-(N’-hydroxycarbamimidoyl)phenyl]methyl}carbamate” is a compound with the CAS Number: 220648-78-2 . It has a molecular weight of 265.31 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl 4-[(Z)-amino(hydroxyimino)methyl]benzylcarbamate” and its InChI code is "1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,11H,8,14H2,1-3H3,(H,15,17)" .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature .

Scientific Research Applications

Enzymatic Reactions and Metabolic Studies

Carbamate compounds, including tert-butyl carbamates, have been studied for their metabolic pathways in both insects and mammals. These studies often investigate how the carbamate structure is metabolized, including the hydroxylation of tert-butyl groups, which is crucial for understanding the environmental and physiological fate of these chemicals (Douch & Smith, 1971).

Synthetic Chemistry and Organic Synthesis

Tert-butyl carbamates are versatile intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been shown to behave as N-(Boc)-protected nitrones in reactions with organometallics, providing a route to N-(Boc)hydroxylamines. These compounds serve as building blocks in the synthesis of various organic molecules, showcasing the utility of tert-butyl carbamates in synthetic chemistry (Guinchard, Vallée, & Denis, 2005).

Pharmacological Research

Research into carbamates also extends into pharmacology, where their properties are harnessed for the development of new medications. For instance, studies have explored the synthesis of tert-butyl carbamate derivatives for their potential antiarrhythmic and hypotensive activities, indicating the role of carbamates in the discovery and development of new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).

Material Science

In the field of material science, tert-butyl carbamates have been investigated for their roles as stabilizers and antioxidants in polymers. These compounds can protect polymers against thermal oxidation, thus extending the materials' lifespan and enhancing their performance in various applications (Pan, Liu, & Lau, 1998).

Safety And Hazards

The compound has been classified under GHS07 and the signal word for it is "Warning" . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[4-(N'-hydroxycarbamimidoyl)phenyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-8-9-4-6-10(7-5-9)11(14)16-18/h4-7,18H,8H2,1-3H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDVBCHJDHLYNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700581
Record name tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate

CAS RN

220648-78-2
Record name tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Reactant of Route 2
tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl {[4-(N'-hydroxycarbamimidoyl)phenyl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.